molecular formula C9H7ClN2O2S B1378211 2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester CAS No. 1260381-62-1

2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester

Cat. No.: B1378211
CAS No.: 1260381-62-1
M. Wt: 242.68 g/mol
InChI Key: NEEZRUOQFQXCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 4-position, and a carboxylic acid methyl ester group at the 7-position of the benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester typically involves the following steps:

Chemical Reactions Analysis

2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino and chlorine substituents on the benzothiazole ring can interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

methyl 2-amino-4-chloro-1,3-benzothiazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-14-8(13)4-2-3-5(10)6-7(4)15-9(11)12-6/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEZRUOQFQXCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Cl)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175174
Record name 7-Benzothiazolecarboxylic acid, 2-amino-4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260381-62-1
Record name 7-Benzothiazolecarboxylic acid, 2-amino-4-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260381-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzothiazolecarboxylic acid, 2-amino-4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester
Reactant of Route 6
2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.